molecular formula C13H16N2S B14688067 4H-1,3-Thiazin-2-amine, 4,4,6-trimethyl-N-phenyl- CAS No. 27058-61-3

4H-1,3-Thiazin-2-amine, 4,4,6-trimethyl-N-phenyl-

Cat. No.: B14688067
CAS No.: 27058-61-3
M. Wt: 232.35 g/mol
InChI Key: NIESPHSLDFVWAU-UHFFFAOYSA-N
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Description

4H-1,3-Thiazin-2-amine, 4,4,6-trimethyl-N-phenyl- is a heterocyclic compound that features a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Thiazin-2-amine, 4,4,6-trimethyl-N-phenyl- typically involves the reaction of substituted enones with thiourea. The process can be carried out in the presence of metal catalysts to promote heterocyclization . Another method involves the sequential S_N2-S_NAr reaction, where a reactive benzylic bromine and an activated fluorine react with nucleophilic sites in thiourea to generate the target heterocycle .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4H-1,3-Thiazin-2-amine, 4,4,6-trimethyl-N-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazine ring .

Scientific Research Applications

4H-1,3-Thiazin-2-amine, 4,4,6-trimethyl-N-phenyl- has several scientific research applications:

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 4H-1,3-Thiazin-2-amine, 4,4,6-trimethyl-N-phenyl- is unique due to its specific substitution pattern on the thiazine ringFor example, the presence of the phenyl group and the trimethyl substitution can enhance its binding affinity to certain molecular targets and improve its stability under various conditions .

Properties

CAS No.

27058-61-3

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

4,4,6-trimethyl-N-phenyl-1,3-thiazin-2-amine

InChI

InChI=1S/C13H16N2S/c1-10-9-13(2,3)15-12(16-10)14-11-7-5-4-6-8-11/h4-9H,1-3H3,(H,14,15)

InChI Key

NIESPHSLDFVWAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N=C(S1)NC2=CC=CC=C2)(C)C

Origin of Product

United States

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